molecular formula C63H113N11O12 B1217363 Geclosporin

Geclosporin

货号: B1217363
分子量: 1216.6 g/mol
InChI 键: ZMKGDQSIRSGUDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

N → O Peptidyl Shift and Gas-Phase Isomerization

Cyclosporin A undergoes reversible isomerization to isocyclosporin A (isoA) via an N → O acyl shift under specific conditions. This reaction involves the migration of the acyl group from the amide nitrogen to the adjacent hydroxyl oxygen of the MeBmt residue (Figure 1).

Key Findings:

  • Cyclic Traveling Wave Ion Mobility Spectrometry (TWIMS) revealed distinct drift times for CyA (tD=10.511.5mst_D=10.5–11.5\,\text{ms}) and isoA (tD=12.012.5mst_D=12.0–12.5\,\text{ms}) in the gas phase, confirming isomer separation .

  • Fragmentation patterns via collision-induced dissociation (CID) identified diagnostic ions at m/z1071.78m/z\,1071.78, 1089.801089.80, and 1099.781099.78, which are unique to isoA (Figure 2) .

  • Isomerization occurs during ionization or in ion optics prior to mobility separation, as shown by narrow peak shapes in cyclic TWIMS experiments .

ParameterCyclosporin A (CyA)Isocyclosporin A (isoA)
Drift Time (ms)10.5–11.512.0–12.5
Dominant Fragmentsm/z1090.76m/z\,1090.76m/z1071.78m/z\,1071.78

Metabolic Pathways and CYP450 Interactions

Cyclosporin A undergoes extensive hepatic and intestinal metabolism mediated by CYP3A4/5 , producing over 25 metabolites.

Key Metabolites and Activity :

MetaboliteStructural ModificationRelative Activity (%)
AM11-beta hydroxylation10–20
M99-gamma hydroxylation<5
M4N4-N-demethylation<5
  • CYP3A Inhibitors (e.g., ketoconazole, erythromycin) increase CyA blood concentrations by up to 300% .

  • CYP3A Inducers (e.g., rifampin) reduce bioavailability by accelerating oxidative metabolism .

Solvent-Dependent Conformational Dynamics

CyA exhibits solvent-specific conformational flexibility, critical for its chameleonic membrane permeability.

Conformer Populations in Protic Solvents :

Solvent SystemCyA ConformersisoA ConformersDominant Ratio (CyA:isoA)
50% CH3_3OH/H2_2O10593:7
Pure CD3_3OD11892:8
  • In apolar solvents (e.g., chloroform), CyA adopts a rigid β-sheet structure with three intramolecular H-bonds .

  • Energy barriers for peptide bond rotation (70–80 kJ/mol) enable interconversion between conformers in polar media .

Acid-Catalyzed Isomerization in Solution

The kinetics of CyA → isoA isomerization are pH- and solvent-dependent:

Rate Constants in Non-Aqueous Solvents :

SolventDielectric Constant (ε)Rate Constant (×105^{-5} s1^{-1})
Methanol32.72.6
THF7.61.1
Chloroform4.80.8
  • Acid catalysis accelerates isomerization, with methanesulfonic acid increasing rates by 10-fold .

  • Reverse isomerization (isoA → CyA) in aqueous buffers is rapid (t1/2<1mint_{1/2}<1\,\text{min}) at pH > 8 due to hydroxide ion catalysis .

科学研究应用

Transplantation

Geclosporin has been investigated for its effectiveness in preventing organ rejection in solid organ transplants. Similar to cyclosporine A, it aims to enhance transplant success rates by modulating the immune response.

Autoimmune Diseases

Research indicates that this compound may be effective in treating various autoimmune conditions:

  • Rheumatoid Arthritis : Studies have shown that this compound can reduce disease activity in patients who do not respond adequately to traditional treatments.
  • Systemic Lupus Erythematosus : Preliminary findings suggest that this compound may help manage symptoms and improve renal function in lupus nephritis patients .

Ocular Inflammation

This compound has potential applications in treating ocular inflammatory disorders such as Behçet's disease. Its immunosuppressive properties may help reduce inflammation and prevent vision loss associated with these conditions .

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in disease activity scores among those treated with this compound compared to placebo groups. Participants reported reduced joint pain and improved physical function over a six-month period.

Case Study 2: Lupus Nephritis

In a study focused on lupus nephritis, patients receiving this compound showed a faster reduction in proteinuria compared to those treated with other immunosuppressants like mycophenolate mofetil or azathioprine. This suggests that this compound may offer a more rapid therapeutic effect in managing renal complications associated with lupus .

Comparative Data Table

ApplicationClinical Trial StatusKey Findings
Organ TransplantationDiscontinuedSimilar efficacy to cyclosporine A in preventing rejection
Rheumatoid ArthritisOngoingSignificant reduction in disease activity scores
Systemic Lupus ErythematosusPhase IIFaster reduction in proteinuria than traditional therapies
Ocular InflammationPhase IIIReduction of inflammatory symptoms observed

属性

IUPAC Name

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKGDQSIRSGUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N11O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geclosporin
Reactant of Route 2
Geclosporin
Reactant of Route 3
Geclosporin
Reactant of Route 4
Geclosporin
Reactant of Route 5
Geclosporin
Reactant of Route 6
Geclosporin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。